molecular formula C14H16N2O B1458595 5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one CAS No. 1955548-06-7

5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Cat. No. B1458595
CAS RN: 1955548-06-7
M. Wt: 228.29 g/mol
InChI Key: CXXFHKBDRNZTFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one, also known as 5-ethyl-THBN, is a synthetic compound that has been studied for its potential therapeutic applications. 5-ethyl-THBN has been found to have a variety of effects on biochemical and physiological processes, and has been used in laboratory experiments for its advantages and limitations.

Scientific Research Applications

Synthetic Transformations and Novel Derivative Synthesis

  • Tetrahydrobenzo[b][1,6]naphthyridines, including variants of the specified compound, have been used in chemical reactions leading to the synthesis of diverse structures. For example, their reactions with activated alkynes have been explored, resulting in products like 1-acryloyl-substituted naphthyridines and hexahydrobenzo[b]pyrido[3,4,5-d,e][1,6]naphthyridines (Voskressensky et al., 2008).

Antimicrobial Properties

  • Certain derivatives of tetrahydrobenzo[b][1,8]naphthyridine have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in developing antibacterial and antifungal agents (Bhambi et al., 2009).

Construction of Complex Molecules

  • These compounds have been involved in multi-component reactions leading to the creation of complex molecules like tetrahydrobenzo[b]imidazo[3,2,1-ij][1,8]naphthyridines. Such reactions demonstrate their versatility in constructing multiple bonds and rings in one reaction sequence (Wen et al., 2010).

Investigation of Biological Activity

  • Studies have been conducted to explore the biological activities of derivatives of 5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one, particularly targeting topoisomerase I and evaluating their cytotoxic properties (Sharma et al., 2009).

Potential for Alzheimer's Disease Treatment

  • Derivatives have been synthesized and tested for their inhibitory activity against cholinesterases, showing potential as agents for treating neurodegenerative diseases like Alzheimer's. These compounds have shown neuroprotective properties in various models, indicating their therapeutic potential (de los Ríos et al., 2010).

Exploration in Cancer Therapy

  • Naphthyridine derivatives have been investigated for their anticancer activity. For instance, certain derivatives showed promising results against human melanoma cells, indicating their potential as anticancer agents (Kong et al., 2018).

Biochemical Analysis

Biochemical Properties

5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one plays a significant role in biochemical reactions. It has been identified as a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP) in cells . By inhibiting PDE5, this compound increases cGMP levels, which can lead to various physiological effects. Additionally, this compound interacts with other proteins and enzymes, influencing their activity and stability.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cGMP. By modulating these pathways, the compound can affect gene expression and cellular metabolism. For instance, increased cGMP levels can lead to the activation of protein kinase G (PKG), which in turn can regulate various cellular functions such as smooth muscle relaxation and platelet aggregation .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of PDE5. This inhibition prevents the breakdown of cGMP, leading to its accumulation within the cell. The increased cGMP levels activate PKG, which then phosphorylates target proteins to elicit physiological responses. Additionally, the compound may interact with other biomolecules, altering their function and contributing to its overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can degrade over extended periods. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro models. Its stability and efficacy may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to have beneficial effects, such as improved cognitive function and reduced inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate its breakdown and elimination from the body. The compound’s metabolites can also influence metabolic flux and alter the levels of other metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This distribution pattern can affect its localization and overall activity within the body .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is known to localize in specific cellular compartments, such as the cytoplasm and nucleus. Its localization is directed by targeting signals and post-translational modifications that guide it to these compartments. The compound’s activity can be modulated by its subcellular distribution, influencing its overall biochemical effects .

properties

IUPAC Name

5-ethyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-2-16-12-6-4-3-5-10(12)14(17)11-9-15-8-7-13(11)16/h3-6,15H,2,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXXFHKBDRNZTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(CNCC2)C(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 2
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 3
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 4
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 5
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one
Reactant of Route 6
5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.